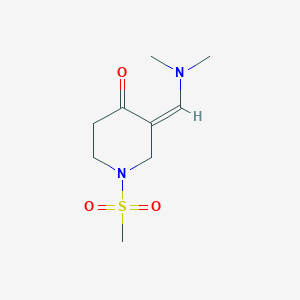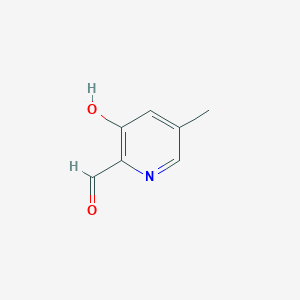![molecular formula C8H3Cl2N3O B13087629 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and an aldehyde group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde typically involves the chlorination of pyrido[3,2-D]pyrimidine derivatives. One common method includes the reaction of pyrido[3,2-D]pyrimidine with chlorine gas in the presence of a suitable solvent, such as acetonitrile, under controlled temperature conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrido[3,2-D]pyrimidines with various functional groups.
Oxidation: 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid.
Reduction: 2,4-Dichloropyrido[3,2-D]pyrimidine-6-methanol.
科学研究应用
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The presence of chlorine atoms and the aldehyde group can enhance its binding affinity and selectivity. The molecular targets and pathways involved vary based on the specific derivative or conjugate being studied.
相似化合物的比较
Similar Compounds
- 2,4-Dichloropyrido[3,4-D]pyrimidine
- 2,4-Dichloropyrido[2,3-D]pyrimidine
- 2,4-Dichloropyrimidine
Uniqueness
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde is unique due to the specific positioning of the chlorine atoms and the aldehyde group, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C8H3Cl2N3O |
|---|---|
分子量 |
228.03 g/mol |
IUPAC 名称 |
2,4-dichloropyrido[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H3Cl2N3O/c9-7-6-5(12-8(10)13-7)2-1-4(3-14)11-6/h1-3H |
InChI 键 |
XTUSEYLGNSQYLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


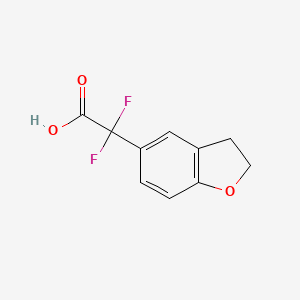
![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)
![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)

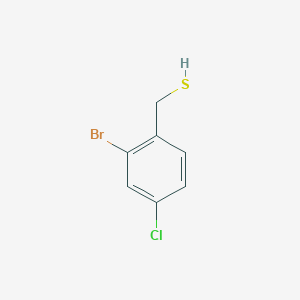
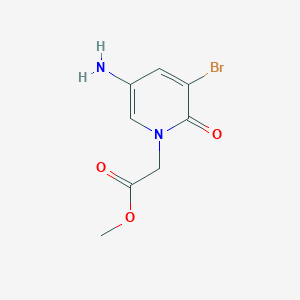
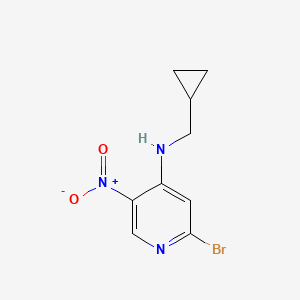
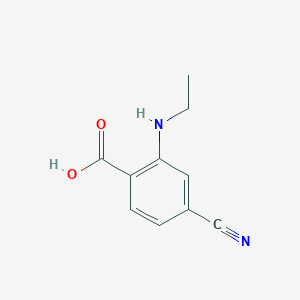
![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)


